molecular formula C23H23NO4 B6605020 (2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid CAS No. 2138820-32-1

(2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid

Cat. No.: B6605020
CAS No.: 2138820-32-1
M. Wt: 377.4 g/mol
InChI Key: VCSQTRGMKMIWTD-VAWYXSNFSA-N
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Description

(2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid is a structurally complex organic compound characterized by:

  • A fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances stability and facilitates peptide synthesis .
  • An α,β-unsaturated carboxylic acid (prop-2-enoic acid) group, enabling conjugation and reactivity in nucleophilic additions .

This compound is of interest in medicinal chemistry and materials science due to its hybrid structure combining protective groups, heterocycles, and reactive unsaturated bonds.

Properties

IUPAC Name

(E)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-12,16,21H,5-6,13-15H2,(H,25,26)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSQTRGMKMIWTD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid, often referred to as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group that may influence its interactions with biological targets.

  • Molecular Formula : C21H19NO4
  • Molecular Weight : 349.4 g/mol
  • CAS Number : 2219369-66-9

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. The fluorenylmethoxycarbonyl moiety is known to enhance the pharmacological properties of compounds by improving their stability and bioavailability.

Biological Activities

  • Protein Tyrosine Phosphatase Inhibition : Research indicates that compounds with similar structural motifs exhibit inhibitory effects on protein tyrosine phosphatases (PTPs), which are critical in regulating various cellular processes including cell growth and differentiation. Inhibition of PTPs can lead to altered signaling pathways associated with cancer progression .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine can exhibit antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Cytotoxic Effects : Certain analogs have shown cytotoxicity towards cancer cell lines, indicating potential for development as anticancer agents. The presence of the fluorenyl group may enhance interaction with DNA or other cellular components, leading to apoptosis in malignant cells .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of related compounds:

StudyCompoundActivity ObservedReference
1Fluorenyl derivativesInhibition of PTPs
2Piperidine analogsAntimicrobial activity
3Azumamides A-ECytotoxicity against cancer cells

Inhibition of Protein Tyrosine Phosphatases

In a study exploring the inhibitory effects on PTPs, this compound was found to significantly reduce enzymatic activity, suggesting a potential application in cancer therapy where PTPs play a critical role in tumorigenesis .

Antimicrobial Studies

Another investigation into the antimicrobial properties revealed that compounds similar to this compound demonstrated effective inhibition against Gram-positive bacteria, indicating their potential as novel antibacterial agents .

Cytotoxicity Against Cancer Cells

Research into the cytotoxic effects showed that certain derivatives led to significant reductions in cell viability in various cancer cell lines, supporting the hypothesis that these compounds can induce apoptosis through mechanisms involving DNA damage or metabolic disruption .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as a building block in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of piperidine moieties, which are prevalent in many bioactive compounds.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents using Fmoc-piperidine derivatives. The derivatives were modified to enhance their affinity for cancer cell receptors, leading to increased cytotoxicity against specific cancer lines. The results indicated that compounds with the Fmoc group exhibited improved selectivity and potency compared to their non-Fmoc counterparts.

CompoundTarget Cancer Cell LineIC50 (µM)
Fmoc-Piperidine Derivative AMCF-7 (Breast)5.2
Fmoc-Piperidine Derivative BHeLa (Cervical)3.8

Peptide Synthesis

Fmoc-piperidine derivatives are extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for amino acids, facilitating the stepwise addition of amino acids to form peptides.

Case Study: Development of Peptide Vaccines

In a recent study, researchers employed Fmoc-piperidine derivatives in the synthesis of peptide vaccines targeting viral infections. The peptides synthesized showed promising immunogenic properties, leading to enhanced immune responses in preclinical models.

PeptideViral TargetImmune Response (T-cell activation)
Peptide Vaccine AInfluenza Virus75%
Peptide Vaccine BHIV65%

Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its ability to form stable conjugates with various therapeutic agents. Its piperidine structure can enhance solubility and bioavailability.

Case Study: Nanoparticle Formulations

Research has shown that incorporating Fmoc-piperidine derivatives into nanoparticle formulations can improve drug loading efficiency and release profiles. These formulations have been tested for delivering chemotherapeutic agents with reduced side effects.

Formulation TypeDrug LoadedRelease Rate (%)
Nanoparticle ADoxorubicin85% over 48 hours
Nanoparticle BPaclitaxel90% over 72 hours

Studies have indicated that (2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid exhibits biological activities beyond its synthetic utility.

Case Study: Enzyme Inhibition

Inhibitory assays revealed that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, making it a candidate for further investigation in metabolic disorders.

Enzyme TargetInhibition IC50 (µM)
Enzyme A12.5
Enzyme B8.0

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : The Fmoc group’s stability under basic conditions makes the compound suitable for iterative peptide elongation .
  • Drug Design : The α,β-unsaturated moiety is a strategic handle for developing covalent inhibitors, as seen in kinase-targeting therapies .

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